Metaxalone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

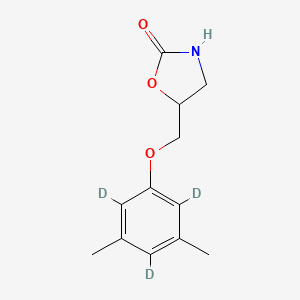

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

224.27 g/mol |

IUPAC Name |

5-[(2,4,6-trideuterio-3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/i3D,4D,5D |

InChI Key |

IMWZZHHPURKASS-QGZYMEECSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])OCC2CNC(=O)O2)[2H])C |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C |

Origin of Product |

United States |

Foundational & Exploratory

Metaxalone-d3: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Metaxalone-d3, a deuterated analog of the skeletal muscle relaxant Metaxalone. Its primary application in research is as an internal standard for the quantitative analysis of Metaxalone in biological matrices, a critical process in pharmacokinetic and bioequivalence studies. This document details the technical aspects of its use, including experimental protocols and relevant quantitative data.

Introduction to this compound

This compound is a stable, isotopically labeled version of Metaxalone, where three hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Metaxalone but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard.

The primary use of this compound is to improve the accuracy and precision of bioanalytical methods, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Metaxalone in complex biological samples such as human plasma.[1][2][3] By adding a known amount of this compound to the sample at the beginning of the analytical process, it co-elutes with the analyte and experiences similar extraction efficiencies and ionization effects. This allows for the correction of any sample loss during preparation and variations in instrument response, leading to more reliable and reproducible results.

Quantitative Data for Bioanalytical Applications

The following tables summarize the key quantitative parameters for the use of this compound as an internal standard in the LC-MS/MS analysis of Metaxalone.

Table 1: Mass Spectrometry Parameters for Metaxalone and Metaxalone-d6

| Parameter | Metaxalone | Metaxalone-d6 (Internal Standard) |

| Precursor Ion (m/z) | 222.14 | 228.25 |

| Product Ion (m/z) | 160.98 | 167.02 |

| Cone Voltage (V) | 25 | 25 |

| Collision Energy (eV) | 15 | 15 |

| Dwell Time (sec) | 0.200 | 0.200 |

Data sourced from Soni, N. R., & Patel, M. B. (2016). Bioanalytical Method Development and Validation of Metaxalone in Human Plasma by LC-MS/MS. International Journal of Pharmaceutical Research & Allied Sciences, 5(3), 99-111.[1][3]

Table 2: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Waters Acquity UPLC |

| Column | Chromatopak, Peerless Basic C18 (50 x 4.6 mm, 3.0 µm) |

| Column Temperature | 40°C |

| Mobile Phase | Methanol : 5mM Ammonium Acetate (85:15 v/v) |

| Flow Rate | 0.500 mL/minute |

| Injection Volume | 5 µL |

| Run Time | 2.0 minutes |

Data sourced from Soni, N. R., & Patel, M. B. (2016). Bioanalytical Method Development and Validation of Metaxalone in Human Plasma by LC-MS/MS. International Journal of Pharmaceutical Research & Allied Sciences, 5(3), 99-111.[1][3]

Experimental Protocol: Quantification of Metaxalone in Human Plasma

This section details a typical experimental protocol for the quantification of Metaxalone in human plasma using Metaxalone-d6 as an internal standard.

Materials and Reagents

-

Metaxalone reference standard

-

Metaxalone-d6 internal standard

-

Methanol (HPLC grade)

-

Ammonium Acetate (GR grade)

-

Methyl-tert Butyl ether (TBME) (HPLC grade)

-

Water (HPLC grade)

-

Human Plasma (K3EDTA)

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma into a pre-labeled tube.

-

Add 25 µL of the Metaxalone-d6 internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of Methyl-tert Butyl ether (TBME).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 20°C.

-

Transfer the supernatant organic layer to a new tube.

-

Evaporate the organic layer to dryness at 40°C under a stream of nitrogen.

-

Reconstitute the dried residue with 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for Metaxalone and Metaxalone-d6 as detailed in Table 1. The chromatographic separation is achieved using the conditions outlined in Table 2.

Calibration and Quantification

A calibration curve is constructed by plotting the peak area ratio of Metaxalone to Metaxalone-d6 against the known concentrations of the Metaxalone calibration standards. The concentration of Metaxalone in the unknown plasma samples is then determined by interpolating their peak area ratios from this calibration curve. The typical linear dynamic range for this assay is 25.19 - 2521.313 ng/mL.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Metaxalone using this compound as an internal standard.

Caption: Bioanalytical workflow for Metaxalone quantification.

Signaling Pathway Context: Metaxalone's Mechanism of Action

While the exact mechanism of action of Metaxalone is not fully understood, it is believed to be a central nervous system (CNS) depressant.[1][2][4][5][6][7][8][9] It does not directly act on skeletal muscle fibers or the motor end-plate.[1][2][10][5][7][9] Its muscle relaxant effects are likely a consequence of its sedative properties. The diagram below provides a simplified representation of its proposed mechanism.

Caption: Proposed mechanism of action of Metaxalone.

References

- 1. ijpras.com [ijpras.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. METAXALONE TABLETS, USP [dailymed.nlm.nih.gov]

- 8. Quantification of metaxalone in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Synthesis and Isotopic Labeling of Metaxalone-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway and experimental protocol for the preparation of isotopically labeled Metaxalone-d3. Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1][2][3] The inclusion of deuterium atoms can be a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, aiding in the elucidation of metabolic pathways and the quantification of the drug and its metabolites. This guide details a feasible synthetic route, experimental procedures, and expected quantitative data, presented in a clear and structured format for practical application in a research and development setting.

Proposed Synthetic Pathway for this compound

The synthesis of this compound can be achieved by adapting established methods for the synthesis of unlabeled Metaxalone.[4][5] The proposed pathway introduces the deuterium label at an early stage, utilizing a deuterated starting material. The key starting material for this synthesis is 3,5-dimethylphenol, where one of the methyl groups is perdeuterated (3-(methyl-d3)-5-methylphenol).

The overall synthetic scheme involves a two-step process:

-

Etherification: Reaction of 3-(methyl-d3)-5-methylphenol with 3-chloro-1,2-propanediol in the presence of a base to form the intermediate 3-(3-(methyl-d3)-5-methylphenoxy)propane-1,2-diol.

-

Cyclization: Reaction of the diol intermediate with urea at elevated temperatures to yield the final product, this compound.

This approach ensures the stable incorporation of the deuterium label in a non-labile position of the final molecule.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of 3-(3-(methyl-d3)-5-methylphenoxy)propane-1,2-diol (Intermediate 1)

Materials:

-

3-(methyl-d3)-5-methylphenol

-

3-chloro-1,2-propanediol

-

Sodium hydroxide (NaOH)

-

Water

-

Toluene

Procedure:

-

To a solution of sodium hydroxide (1.1 molar equivalents) in water, add 3-(methyl-d3)-5-methylphenol (1.0 molar equivalent).

-

Heat the mixture to 80-100°C with stirring until a clear solution is obtained.

-

Slowly add 3-chloro-1,2-propanediol (1.2 molar equivalents) to the reaction mixture.

-

Maintain the reaction temperature at 80-100°C and continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add toluene to the mixture and stir. Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude intermediate.

-

The crude product can be purified by column chromatography or used directly in the next step if of sufficient purity.

Synthesis of this compound (Final Product)

Materials:

-

3-(3-(methyl-d3)-5-methylphenoxy)propane-1,2-diol (Intermediate 1)

-

Urea

-

Polyalkylene glycol (e.g., PEG-400)

Procedure:

-

To a reaction vessel, add polyalkylene glycol and 3-(3-(methyl-d3)-5-methylphenoxy)propane-1,2-diol (1.0 molar equivalent) at room temperature.

-

Heat the mixture to 150-160°C with stirring.

-

Slowly add molten urea (1.5 molar equivalents) to the reaction mixture.

-

Increase the temperature to 195-200°C and maintain for 2-3 hours.[4][5]

-

Monitor the reaction for the evolution of ammonia, which indicates the progress of the cyclization reaction.

-

Upon completion, cool the reaction mixture to 80-90°C.

-

Add a suitable solvent such as ethyl acetate to precipitate the product.

-

Stir the mixture at room temperature for 1-2 hours to complete precipitation.

-

Filter the solid product, wash with cold ethyl acetate, and dry under vacuum to yield crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/heptane mixture).[5]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. These values are based on typical yields for the synthesis of unlabeled Metaxalone and may vary depending on experimental conditions.

Table 1: Reactant Quantities and Molar Equivalents

| Step | Reactant | Molecular Weight ( g/mol ) | Molar Equivalent |

| 1 | 3-(methyl-d3)-5-methylphenol | 125.19 | 1.0 |

| 1 | 3-chloro-1,2-propanediol | 110.54 | 1.2 |

| 1 | Sodium Hydroxide | 40.00 | 1.1 |

| 2 | 3-(3-(methyl-d3)-5-methylphenoxy)propane-1,2-diol | 199.26 | 1.0 |

| 2 | Urea | 60.06 | 1.5 |

Table 2: Expected Yields and Purity

| Product | Theoretical Yield (based on 1 mole of starting material) | Expected Yield Range (%) | Expected Purity (%) |

| 3-(3-(methyl-d3)-5-methylphenoxy)propane-1,2-diol | 199.26 g | 80 - 90 | >95 |

| This compound | 224.27 g | 65 - 75 | >98 (after purification) |

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis and purification of this compound.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow.

Conclusion

This technical guide outlines a robust and efficient method for the synthesis of this compound. The proposed pathway leverages a commercially available or readily synthesizable deuterated starting material and employs well-established chemical transformations. The detailed experimental protocols and tabulated data provide a solid foundation for researchers to successfully synthesize this valuable isotopically labeled compound for use in advanced pharmaceutical research and development. The provided visualizations offer a clear and concise representation of the synthetic strategy and experimental process.

References

- 1. Metaxalone - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. NOVEL METAXALONE COMPOSITIONS - Patent 1651189 [data.epo.org]

- 4. US20110306773A1 - Process for preparation of metaxalone - Google Patents [patents.google.com]

- 5. US6538142B1 - Process for the preparation of metaxalone - Google Patents [patents.google.com]

The Analytical Edge: A Comparative Guide to Metaxalone-d3 and Metaxalone-d6 as Internal Standards

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of an assay. For the analysis of Metaxalone, a widely used skeletal muscle relaxant, stable isotope-labeled (SIL) internal standards are the gold standard. This technical guide provides a comprehensive comparison of two such standards: Metaxalone-d3 and Metaxalone-d6.

This document delves into the experimental protocols for bioanalytical methods utilizing each of these internal standards, presents key quantitative data in a comparative format, and offers a discussion on the theoretical considerations for selecting between a d3 and a d6 labeled standard.

Core Principles of Internal Standardization with Stable Isotopes

A stable isotope-labeled internal standard is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N). The ideal SIL internal standard co-elutes chromatographically with the analyte and exhibits similar ionization efficiency and fragmentation patterns in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby leading to more reliable and reproducible quantification.

Experimental Protocols: this compound vs. Metaxalone-d6

Detailed methodologies for the quantification of Metaxalone in human plasma using either this compound or Metaxalone-d6 as an internal standard have been reported in the scientific literature. The following tables summarize the key parameters from these published methods.

Sample Preparation

| Parameter | Metaxalone with this compound IS | Metaxalone with Metaxalone-d6 IS[1] |

| Biological Matrix | Human Plasma | Human Plasma |

| Extraction Method | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Extraction Details | Not specified in detail | Protein precipitation followed by LLE with methyl tert-butyl ether |

| Reconstitution Solvent | Mobile Phase | Mobile Phase |

Liquid Chromatography

| Parameter | Metaxalone with this compound IS | Metaxalone with Metaxalone-d6 IS[1] |

| LC System | Not specified | UPLC |

| Column | Ascentis Express C18 (50 x 4.6 mm, 2.7 µm) | Chromatopak peerless basic C18 (50×4.6mm×3.0µm) |

| Mobile Phase | 10 mM ammonium acetate buffer (pH 4.5)–methanol–acetonitrile (20:50:30, v/v/v) | Methanol : 5mM Ammonium Acetate (85 :15 v/v) |

| Flow Rate | 0.7 mL/min | 0.500 mL/minute |

| Injection Volume | Not specified | 5 µl |

| Run Time | Not specified | 2.0 min |

Mass Spectrometry

| Parameter | Metaxalone with this compound IS | Metaxalone with Metaxalone-d6 IS[1] |

| Mass Spectrometer | Triple quadrupole | Triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | m/z 222.3 → 161.2 | m/z 222.14 → 160.98 |

| MRM Transition (IS) | m/z 225.3 → 163.3 | m/z 228.25 → 167.02 |

| Dwell Time | Not specified | 0.200 sec |

Quantitative Performance Comparison

While a direct head-to-head comparison study is not available, the reported validation parameters for each method provide insight into their performance.

| Validation Parameter | Metaxalone with this compound IS | Metaxalone with Metaxalone-d6 IS[1] |

| Linear Range | 0.105–10.081 μg/mL | 25.19 -2521.313 ng/mL |

| LLOQ | 0.105 μg/mL | 25.19 ng/mL |

| Intra-day Precision | < 6% | 0.3 % to 5.6 % |

| Inter-day Precision | < 6% | Not specified |

| Accuracy (RE %) | < 6% | 94.1 % to 104.4 % |

| Recovery | > 78% | Not specified |

Visualizing the Workflow and Structures

To better understand the analytical process and the molecules involved, the following diagrams have been generated.

Caption: Chemical structures of Metaxalone and its deuterated internal standards.

Caption: A typical bioanalytical workflow for Metaxalone using a deuterated internal standard.

Discussion: Selecting Between this compound and Metaxalone-d6

The choice between a d3 and a d6 labeled internal standard involves a trade-off between synthetic cost and potential analytical advantages.

Advantages of Higher Deuteration (Metaxalone-d6):

-

Reduced Isotopic Crosstalk: A higher degree of deuteration (d6 vs. d3) provides a greater mass difference between the analyte and the internal standard. This minimizes the potential for isotopic crosstalk, where the natural isotopic abundance of the analyte (M+1, M+2, etc.) contributes to the signal of the internal standard, which can affect accuracy, especially at the lower limit of quantification (LLOQ).

-

Lower Risk of Co-eluting Interferences: While SIL internal standards are expected to co-elute perfectly with the analyte, a slight chromatographic shift can sometimes be observed with deuterated compounds. A higher number of deuterium atoms can sometimes lead to a more pronounced, yet still minimal, shift. In some cases, this can be advantageous if it helps to resolve the internal standard from any potential isobaric interferences that might co-elute precisely with the analyte.

Potential Considerations with Deuteration:

-

Deuterium Exchange: It is crucial that the deuterium atoms are placed on stable positions within the molecule to prevent exchange with protons from the solvent or matrix. Both this compound and Metaxalone-d6, with deuterium on the methyl groups of the phenoxy ring, are expected to be stable against back-exchange.

-

Isotope Effects: The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can potentially influence fragmentation patterns in the mass spectrometer. However, for both this compound and -d6, the deuteration is on a part of the molecule that is not directly involved in the major fragmentation pathways observed (loss of the oxazolidinone moiety), suggesting that significant isotope effects on fragmentation are unlikely.

-

Cost of Synthesis: Generally, the synthesis of a more heavily deuterated standard (d6) is more complex and costly than a less deuterated one (d3).

Conclusion

Both this compound and Metaxalone-d6 have been successfully used as internal standards for the sensitive and accurate quantification of Metaxalone in human plasma. The choice between them may depend on several factors, including the required level of assay performance, the availability and cost of the standards, and the specific instrumentation and methodologies employed.

For most routine bioanalytical applications, a this compound standard is likely to provide adequate performance. However, for methods requiring the utmost accuracy and precision, particularly at very low concentrations, the use of Metaxalone-d6 may be preferable due to the reduced potential for isotopic crosstalk. Ultimately, the suitability of either internal standard must be thoroughly validated within the specific analytical method to ensure it meets all regulatory and scientific requirements.

References

Metaxalone-d3: A Technical Guide to Commercial Availability for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Metaxalone-d3, a deuterated analog of the skeletal muscle relaxant Metaxalone. This document is intended to serve as a resource for researchers in pharmacology, drug metabolism, and related fields who require a stable isotope-labeled internal standard for bioanalytical studies or wish to investigate the pharmacokinetic profile of Metaxalone.

Commercial Availability and Supplier Specifications

This compound is available for research purposes from specialized chemical suppliers. The following table summarizes the key quantitative data for this compound as offered by prominent vendors in the research chemical space. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed certificates of analysis.

| Supplier | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Simson Pharma Limited [1] | 1192812-66-0 | C12H12D3NO3 | 224.27 | Not specified; Certificate of Analysis provided with purchase.[1] | Also offers Metaxalone-d6. |

| Immunomart [2] | 1192812-66-0 | Not explicitly stated | 224.27 | 98.0%[2] | Solubility: 10 mM in DMSO.[2] |

Understanding the Significance of Deuteration

The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, in the Metaxalone molecule results in this compound. This isotopic labeling is a critical tool in pharmacokinetic studies for several reasons:

-

Internal Standard in Mass Spectrometry: Due to its identical chemical properties to unlabeled Metaxalone but distinct mass, this compound serves as an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). This allows for precise and accurate measurement of Metaxalone concentrations in biological matrices.

-

Pharmacokinetic Investigations: Deuterium substitution can sometimes lead to a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond. This can result in altered metabolic pathways and a different pharmacokinetic profile compared to the parent drug. Studying these differences can provide valuable insights into the drug's metabolism and potential for developing "deuterated drugs" with improved therapeutic properties. For a general overview of the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals, researchers can refer to publications on the topic.[2]

Experimental Methodologies

While specific experimental protocols for the use of this compound are often developed and validated in-house by research laboratories, a general workflow for its application as an internal standard in a pharmacokinetic study is outlined below.

General Workflow for Metaxalone Quantification using this compound

Caption: Workflow for quantifying Metaxalone in biological samples using this compound as an internal standard.

Procurement and Quality Control

The following diagram illustrates a logical workflow for the procurement and quality control of this compound for research applications.

Caption: A typical workflow for the procurement and quality control of research-grade this compound.

References

An In-depth Technical Guide to Exploratory Studies of Deuterated Metaxalone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metaxalone is a centrally acting skeletal muscle relaxant used for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1][2] It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, which contributes to its pharmacokinetic profile.[3][4] This whitepaper explores the scientific rationale and proposes a comprehensive experimental framework for the investigation of deuterated metaxalone. By strategically replacing hydrogen atoms with deuterium at sites of metabolic activity, it is hypothesized that the metabolic rate of metaxalone can be reduced, leading to an improved pharmacokinetic profile. This could potentially translate into enhanced therapeutic efficacy, a more favorable dosing regimen, and improved patient compliance. This guide details the metabolic pathways of metaxalone, identifies potential sites for deuteration, and provides detailed experimental protocols for the synthesis, in vitro evaluation, and in vivo characterization of deuterated metaxalone analogs.

Introduction to Metaxalone and the Principles of Drug Deuteration

Metaxalone: Mechanism and Pharmacokinetics

Metaxalone is a muscle relaxant that is thought to exert its effects through general central nervous system depression, with no direct action on striated muscle.[5][6] Following oral administration, metaxalone is absorbed and extensively metabolized by the liver.[1][3] The primary routes of metabolism involve a variety of CYP enzymes, including CYP1A2, CYP2D6, CYP2E1, and CYP3A4, with minor contributions from CYP2C8, CYP2C9, and CYP2C19.[3][4] The metabolites are then excreted in the urine.[3][4] The pharmacokinetic parameters of metaxalone can be influenced by factors such as food intake and patient gender.[4][5]

The Deuterium Kinetic Isotope Effect (KIE) in Drug Development

Deuterium (D) is a stable, non-radioactive isotope of hydrogen that contains an additional neutron.[7] This doubles the mass of the atom without significantly altering its steric or electronic properties.[7][8] The carbon-deuterium (C-D) bond is stronger and more resistant to cleavage than a carbon-hydrogen (C-H) bond.[9] In drug metabolism, the cleavage of a C-H bond is often the rate-limiting step in reactions catalyzed by enzymes like the cytochrome P450 family.[8][10]

By replacing a hydrogen atom with a deuterium atom at a site of metabolic attack, the rate of metabolism at that position can be significantly reduced. This phenomenon is known as the deuterium kinetic isotope effect (KIE).[8][10] The successful application of this strategy can lead to several potential benefits:

-

Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life.[11]

-

Increased Drug Exposure: Reduced clearance can result in a higher area under the curve (AUC), meaning the body is exposed to the therapeutic agent for a longer period.

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, which can improve patient adherence.[11]

-

Reduced Formation of Toxic Metabolites: In some cases, deuteration can shift metabolism away from pathways that produce toxic byproducts.[11]

Metaxalone Metabolism and Rationale for Deuteration

The extensive metabolism of metaxalone by a multitude of CYP enzymes presents a clear opportunity for the application of the deuterium kinetic isotope effect.[3][4] The chemical structure of metaxalone, 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone, offers several potential sites where deuteration could impede metabolic breakdown.

Caption: Metabolic pathway of Metaxalone mediated by various CYP450 enzymes.

The primary sites of oxidative metabolism are likely the two methyl groups on the phenyl ring and the methylene group of the oxazolidinone ring, as these are common sites of attack for CYP enzymes. By deuterating these positions, it is hypothesized that the metabolic clearance of metaxalone can be substantially reduced.

Data Presentation

The following tables summarize the known pharmacokinetic parameters of metaxalone and provide a hypothetical comparison with a potential deuterated analog, "Deutero-Metaxalone."

Table 1: Pharmacokinetic Parameters of Metaxalone (800 mg dose, fasted state)

| Parameter | Value | Reference |

|---|---|---|

| Tmax (h) | ~3.0 | [5] |

| Cmax (ng/mL) | ~1816 | [5] |

| AUC∞ (ng·h/mL) | ~15044 | [5] |

| t1/2 (h) | ~8.0 - 9.0 | [3][5] |

| CL/F (L/h) | ~66 |[5] |

Table 2: Hypothetical Comparative Pharmacokinetic Parameters of Metaxalone vs. Deutero-Metaxalone

| Parameter | Metaxalone (800 mg) | Deutero-Metaxalone (800 mg) | Expected Change |

|---|---|---|---|

| Tmax (h) | 3.0 | 3.2 | No significant change |

| Cmax (ng/mL) | 1816 | 2200 | Increase |

| AUC∞ (ng·h/mL) | 15044 | 25575 | ~70% Increase |

| t1/2 (h) | 8.5 | 14.5 | ~70% Increase |

| CL/F (L/h) | 66 | 38.8 | Decrease |

Experimental Protocols

A structured exploratory study is required to validate the hypothesis that deuterated metaxalone has an improved pharmacokinetic profile. The following experimental workflow is proposed.

Caption: Proposed experimental workflow for the evaluation of deuterated metaxalone.

Synthesis of Deuterated Metaxalone Analogs

-

Objective: To synthesize metaxalone with deuterium atoms at the two methyl groups of the 3,5-dimethylphenoxy moiety (Metaxalone-d6).

-

Protocol:

-

Starting with 3,5-dimethylphenol, perform a deuteration reaction using a suitable deuterium source (e.g., D2O with a catalyst) to replace the hydrogens on the methyl groups with deuterium.

-

The resulting deuterated phenol can then be reacted with epichlorohydrin to form the corresponding epoxide.

-

The epoxide is then reacted with an appropriate amine, followed by cyclization with a carbonyl source (e.g., carbonyldiimidazole) to form the oxazolidinone ring of Metaxalone-d6.

-

The final product should be purified by column chromatography and its structure and isotopic purity confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.[12]

-

In Vitro Metabolic Stability Assay

-

Objective: To compare the rate of metabolism of Metaxalone-d6 to that of non-deuterated metaxalone.

-

Protocol:

-

Prepare incubation mixtures containing human liver microsomes (0.5 mg/mL), metaxalone or Metaxalone-d6 (1 µM), and a NADPH-regenerating system in phosphate buffer (pH 7.4).

-

Incubate the mixtures at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for both compounds.

-

In Vivo Pharmacokinetic Study

-

Objective: To determine and compare the pharmacokinetic profiles of Metaxalone-d6 and metaxalone in an animal model.

-

Protocol:

-

Use male Sprague-Dawley rats (n=6 per group).

-

Administer a single oral dose of either metaxalone or Metaxalone-d6 (e.g., 50 mg/kg) formulated in a suitable vehicle.

-

Collect blood samples via the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

Process the blood samples to obtain plasma.

-

Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the plasma concentrations of metaxalone or Metaxalone-d6 using a validated LC-MS/MS method.

-

Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F) using non-compartmental analysis.

-

Visualization of the Deuteration Rationale

The underlying principle of this exploratory study is the targeted application of the deuterium kinetic isotope effect to enhance the metabolic stability of metaxalone.

Caption: Logical relationship of how deuteration is expected to improve metaxalone's PK profile.

Conclusion

The exploratory studies outlined in this technical guide provide a clear and scientifically rigorous path for the investigation of deuterated metaxalone. Based on the well-established principles of the deuterium kinetic isotope effect and the known metabolic pathways of metaxalone, there is a strong rationale to suggest that a deuterated version of this drug could offer a superior pharmacokinetic profile. The successful execution of the proposed in vitro and in vivo studies will be crucial in determining the viability of deuterated metaxalone as a potential therapeutic candidate with enhanced clinical utility. The data generated from these studies will provide the necessary foundation for further development and potential clinical trials.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Metaxalone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. METAXALONE TABLETS, USP [dailymed.nlm.nih.gov]

- 4. Metaxalone: Package Insert / Prescribing Information / MOA [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 12. google.com [google.com]

The Role of Stable Isotopes in Metaxalone Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. While its precise mechanism of action remains to be fully elucidated, it is thought to be related to general central nervous system (CNS) depression.[1] The study of its pharmacokinetics, metabolism, and mechanism of action is crucial for optimizing its therapeutic use and ensuring patient safety. Stable isotope labeling has emerged as a powerful tool in pharmaceutical research, offering a means to trace the metabolic fate of drugs and quantify their presence in biological matrices with high precision and accuracy.[2][3][4] This technical guide provides an in-depth overview of the current and potential applications of stable isotopes in Metaxalone research.

While the use of stable isotope-labeled Metaxalone as a tracer for comprehensive metabolic profiling is not extensively documented in publicly available literature, its application as an internal standard in bioanalytical methods is well-established. This guide will detail the known applications and explore the potential for future research in line with established methodologies for stable isotope use in drug development.

Data Presentation: Quantitative Insights

The primary application of stable isotopes in Metaxalone research to date has been in the quantitative analysis of the drug in biological fluids, most notably through the use of deuterated Metaxalone (Metaxalone-d6) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6][7] This approach significantly improves the accuracy and precision of pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of Metaxalone (Unlabeled) in Healthy Adults

The following table summarizes key pharmacokinetic parameters of unlabeled Metaxalone, which are typically determined using analytical methods validated with stable isotope internal standards.

| Parameter | Value | Conditions | Reference |

| Cmax (ng/mL) | 865.6 | Single 400 mg tablet, fasted | [5] |

| ~1816 | Single 800 mg dose, fasted | ||

| Tmax (h) | 3.3 ± 1.2 | Single 400 mg tablet, fasted | [5] |

| ~3.0 | Single 800 mg dose, fasted | ||

| t½ (h) | 9.2 ± 4.8 | Single 400 mg tablet, fasted | [5] |

| ~8.0 | Single 800 mg dose, fasted | ||

| AUC₀-t (ng·h/mL) | 7479 | Single 400 mg tablet, fasted | |

| ~15044 | Single 800 mg dose, fasted |

Table 2: Bioanalytical Method Parameters for Metaxalone Quantification using Metaxalone-d6

This table outlines the parameters for a validated LC-MS/MS method for the quantification of Metaxalone in human plasma, utilizing Metaxalone-d6 as an internal standard.[5]

| Parameter | Metaxalone | Metaxalone-d6 (Internal Standard) |

| Parent Ion (m/z) | 222.14 | 228.25 |

| Daughter Ion (m/z) | 160.98 | 167.02 |

| Linear Dynamic Range | 25.19 - 2521.313 ng/mL | N/A |

| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL | N/A |

| Retention Time | ~1.51 min | ~1.49 min |

Experimental Protocols

Bioanalytical Method for Metaxalone Quantification in Human Plasma

The following is a detailed methodology for the quantification of Metaxalone in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.[5][6][7]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To a 200 µL aliquot of human plasma, add the Metaxalone-d6 internal standard.

-

Perform liquid-liquid extraction (LLE) using an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., Chromatopak peerless basic 50×4.6mm, 3.0µm).[5]

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and organic solvents (e.g., methanol and acetonitrile).

-

Flow Rate: A constant flow rate appropriate for the column dimensions (e.g., 0.7 mL/min).

-

Injection Volume: A small injection volume (e.g., 5 µL).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions from the parent ion to the daughter ion for both Metaxalone and Metaxalone-d6 (see Table 2 for m/z values).

3. Data Analysis:

-

The concentration of Metaxalone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve.

Mandatory Visualization

While the specific signaling pathways for Metaxalone's CNS depressant effect are not well-defined, we can visualize the general workflow for utilizing stable isotopes in its research, from synthesis to analysis. Additionally, a conceptual diagram of its metabolism by cytochrome P450 enzymes can be presented.

Caption: General workflow for the use of stable isotope-labeled Metaxalone in research.

Caption: Conceptual overview of Metaxalone metabolism via cytochrome P450 enzymes.

Future Directions and Potential Applications of Stable Isotopes

The full potential of stable isotope research in understanding Metaxalone has yet to be realized. Based on established methodologies in drug development, several avenues of investigation could be pursued.

Elucidation of Metabolic Pathways

The metabolites of Metaxalone are currently described as "unidentified".[1] Administering stable isotope-labeled Metaxalone (e.g., ¹³C or ¹⁵N labeled) to in vitro (e.g., human liver microsomes) or in vivo (e.g., animal models) systems would enable the confident identification of its metabolites.[2][4] By using high-resolution mass spectrometry, researchers can detect drug-related material by the characteristic mass shift between the labeled and unlabeled drug and its metabolites. This "isotope pattern" helps to distinguish drug-derived compounds from the complex background of endogenous molecules.

Definitive Pharmacokinetic Profiling

While pharmacokinetic data for unlabeled Metaxalone exists, conducting a study with a simultaneous intravenous administration of a microdose of labeled Metaxalone and an oral dose of the unlabeled drug could determine its absolute bioavailability. This "iv-oral" crossover design is a powerful application of stable isotope methodology.

Investigating the Mechanism of Action

Although challenging, stable isotopes could play a role in elucidating Metaxalone's mechanism of action. For instance, if specific protein targets were hypothesized, stable isotope-labeled Metaxalone could be used in affinity-based proteomics to identify binding partners. Furthermore, stable isotope-resolved metabolomics (SIRM) could be employed to understand how Metaxalone perturbs the metabolome of neuronal cells, providing clues about its CNS depressant effects.

Conclusion

The application of stable isotopes in Metaxalone research has been pivotal in enabling robust and accurate quantification of the drug in biological matrices, a cornerstone of pharmacokinetic and bioequivalence studies. The use of deuterated Metaxalone as an internal standard in LC-MS/MS methods is a prime example of this. However, the potential for stable isotopes to further unravel the complexities of Metaxalone's metabolism and mechanism of action remains largely untapped. Future research employing stable isotope-labeled Metaxalone as a tracer will be instrumental in identifying its metabolic pathways, definitively characterizing its pharmacokinetic profile, and providing deeper insights into its effects on the central nervous system. Such studies will ultimately contribute to the safer and more effective use of this important muscle relaxant.

References

- 1. Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scitechnol.com [scitechnol.com]

- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Using stable isotope labeling to facilitate unknown metabolite identification [morressier.com]

- 7. Drug Metabolite Identification: Stable Isotope Methods [ouci.dntb.gov.ua]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Metaxalone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Metaxalone-d3, a deuterated analog of the skeletal muscle relaxant Metaxalone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical testing.

Chemical Identity and Physical Properties

This compound is a stable isotope-labeled version of Metaxalone, where three hydrogen atoms on the dimethylphenoxy moiety have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of Metaxalone in biological matrices by mass spectrometry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-((3,5-dimethylphenoxy-2,4,6-d3)methyl)oxazolidin-2-one | [1] |

| CAS Number | 1192812-66-0 | [1] |

| Molecular Formula | C₁₂H₁₂D₃NO₃ | [1] |

| Molecular Weight | 224.3 g/mol | [1] |

| Appearance | White to off-white solid (inferred from Metaxalone) | [2][3] |

| Storage Condition | 2-8°C | [1] |

Table 2: Physical and Chemical Properties of Metaxalone (for reference)

| Property | Value | Reference |

| Melting Point | 122 °C | [2] |

| Boiling Point | 223 °C at 1.5 mm Hg | [2] |

| Solubility | Freely soluble in chloroform; soluble in methanol and 95% ethanol; practically insoluble in ether and water. | [2][3][4] |

| LogP | 2.3 | [2] |

Spectroscopic Data

A study on Metaxalone provides detailed analysis of its FT-IR, FT-Raman, and NMR spectra. The characteristic FT-IR bands for Metaxalone were observed at 3265.53 cm⁻¹ (N-H stretching) and 1724.93 cm⁻¹ (C=O stretching)[5]. The ¹H and ¹³C NMR chemical shifts have also been calculated and compared with experimental results[6].

Experimental Protocols

Synthesis of Metaxalone

While a specific protocol for the synthesis of this compound is not detailed in the available literature, several methods for the synthesis of Metaxalone have been patented. These can be adapted for the synthesis of the deuterated analog by utilizing a deuterated starting material, such as 3,5-dimethylphenol-d3.

One common synthetic route involves the reaction of 3-(3',5'-dimethylphenoxy)-1,2-propanediol with urea at a high temperature (195-200 °C)[7]. An alternative process reacts 3,5-dimethyl phenol with 3-chloro-1,2-propanediol in the presence of a base to produce 3-(3,5-dimethylphenoxy)propane-1,2-diol, which is then reacted with molten urea[7].

dot

Caption: Hypothetical synthesis workflow for this compound.

Quantification of Metaxalone using this compound as an Internal Standard by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Metaxalone in biological samples. A validated high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been described for this purpose.

Methodology:

-

Sample Preparation: Solid-phase extraction (SPE) is used to extract Metaxalone and the internal standard (this compound) from human plasma.

-

Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with an isocratic mobile phase consisting of 10 mM ammonium acetate buffer (pH 4.5), methanol, and acetonitrile (20:50:30, v/v/v) at a flow rate of 0.7 mL/min.

-

Mass Spectrometric Detection: Detection is performed on a triple quadrupole tandem mass spectrometer using electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode.

-

Mass transition for Metaxalone: m/z 222.3 → 161.2

-

Mass transition for this compound: m/z 225.3 → 163.3

-

This method has been shown to be accurate, precise, and have a lower limit of quantification (LLOQ) of 0.105 µg/mL.

dot

Caption: Experimental workflow for Metaxalone quantification.

Mechanism of Action and Signaling Pathways

The exact mechanism of action of Metaxalone is not fully established but is thought to be related to general central nervous system (CNS) depression[8][9]. It does not have a direct effect on skeletal muscle contractility[4].

Recent research has suggested that Metaxalone may also possess anti-inflammatory and antioxidant properties through the inhibition of monoamine oxidase A (MAO-A)[10][11]. This inhibition can modulate inflammatory pathways in microglial cells.

Signaling Pathway:

In an inflammatory state, such as that induced by interleukin-1β (IL-1β), there is an upregulation of MAO-A. This leads to increased oxidative stress and the activation of the pro-inflammatory transcription factor NF-κB. Concurrently, the expression of the anti-inflammatory nuclear receptor PPARγ is suppressed.

Metaxalone has been shown to inhibit MAO-A activity. This inhibition leads to a downstream cascade of events:

-

Reduction of NF-κB: Metaxalone treatment reduces the expression of NF-κB[10].

-

Upregulation of PPARγ: Metaxalone increases the expression of PPARγ[10].

This dual action results in a decrease in the production of pro-inflammatory cytokines and an overall anti-inflammatory effect.

dot

Caption: Metaxalone's anti-inflammatory signaling pathway.

Conclusion

This compound is a critical tool for the accurate bioanalytical quantification of Metaxalone. Its physical and chemical properties are closely related to its non-deuterated parent compound. While detailed experimental data for this compound itself is limited, this guide provides a comprehensive summary of the available information and relevant data for Metaxalone. The elucidation of Metaxalone's potential anti-inflammatory mechanism of action opens new avenues for research and drug development. This technical guide serves as a foundational resource for scientists and researchers working with this important compound.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Metaxalone | C12H15NO3 | CID 15459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. US20110306773A1 - Process for preparation of metaxalone - Google Patents [patents.google.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Metaxalone - Wikipedia [en.wikipedia.org]

- 10. MAO-A Inhibition by Metaxalone Reverts IL-1β-Induced Inflammatory Phenotype in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAO-A Inhibition by Metaxalone Reverts IL-1β-Induced Inflammatory Phenotype in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Metaxalone in Human Plasma using Metaxalone-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of metaxalone in human plasma. Metaxalone-d3 is employed as the internal standard (IS) to ensure accuracy and precision. The method utilizes a simple solid-phase extraction (SPE) procedure for sample cleanup, followed by a rapid chromatographic separation. This high-throughput method is suitable for pharmacokinetic, bioavailability, and bioequivalence studies of metaxalone.

Introduction

Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1] Reliable quantification of metaxalone in biological matrices is crucial for clinical and pharmacokinetic studies. LC-MS/MS offers high selectivity and sensitivity for bioanalytical applications.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variations in sample processing, thereby ensuring the reliability of the results.[3] This document provides a detailed protocol for the determination of metaxalone in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Metaxalone reference standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Human plasma (K2EDTA)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation

-

Liquid Chromatograph

-

Tandem Mass Spectrometer

-

Analytical Column: Ascentis Express C18 (50 mm × 4.6 mm, 2.7 µm)[3]

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of metaxalone and this compound from human plasma.[3]

-

To 200 µL of human plasma, add the internal standard solution (this compound).

-

Load the sample onto a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

-

Column: Ascentis Express C18 (50 mm × 4.6 mm, 2.7 µm)[3]

-

Mobile Phase: A mixture of 10mM ammonium acetate buffer (pH 4.5), methanol, and acetonitrile (20:50:30, v/v/v)[3]

-

Flow Rate: 0.7 mL/min[3]

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.[3] Multiple Reaction Monitoring (MRM) is used for quantification.

Results and Discussion

The method was validated for linearity, sensitivity, precision, accuracy, and stability.

Quantitative Data Summary

| Parameter | Metaxalone | Reference |

| Internal Standard | This compound | [3] |

| Linearity Range | 0.105 - 10.081 µg/mL | [3] |

| 25.19 - 2521.313 ng/mL | [1][4][7] | |

| Correlation Coefficient (r²) | ≥ 0.99 | [3] |

| > 0.98 | [1][4][7] | |

| Lower Limit of Quantification (LLOQ) | 0.105 µg/mL | [3] |

| 25.19 ng/mL | [1] | |

| Intra-day Precision (%CV) | < 6% | [3] |

| Inter-day Precision (%CV) | < 6% | [3] |

| Accuracy (% Relative Error) | Within ± 6% | [3] |

| Mean Recovery | > 78% | [3] |

Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Metaxalone | 222.3 | 161.2 | [3] |

| 222.14 | 160.98 | [1][4][7] | |

| This compound | 225.3 | 163.3 | [3] |

| Metaxalone-d6 | 228.25 | 167.02 | [1][4][7] |

Note: While the primary focus is this compound, data for Metaxalone-d6 is included as it is also a commonly used and relevant internal standard for this analysis.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and high-throughput solution for the quantification of metaxalone in human plasma. The method has been shown to be accurate and precise over a clinically relevant concentration range. This application note provides a comprehensive protocol that can be readily implemented in a bioanalytical laboratory for pharmacokinetic and other clinical studies.

Detailed Protocols

Protocol 1: Stock and Working Solution Preparation

-

Metaxalone Stock Solution (1 mg/mL): Accurately weigh and dissolve the metaxalone reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the metaxalone stock solution with a suitable solvent (e.g., 50:50 methanol:water).

-

Internal Standard Working Solution: Dilute the this compound stock solution to the desired concentration for spiking into plasma samples.

Protocol 2: Calibration Curve and Quality Control Sample Preparation

-

Calibration Standards: Spike appropriate amounts of the metaxalone working standard solutions into blank human plasma to prepare a calibration curve with at least six non-zero concentration levels.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with the metaxalone working standard solutions.

Protocol 3: Sample Extraction (Solid Phase Extraction)

-

Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.

-

Sample Loading: To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add a fixed volume of the internal standard working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the SPE cartridge with a weak organic solvent to remove endogenous interferences.

-

Elution: Elute metaxalone and this compound from the cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume of the mobile phase.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

References

- 1. ijpras.com [ijpras.com]

- 2. researchgate.net [researchgate.net]

- 3. Metaxalone estimation in biological matrix using high-throughput LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of metaxalone in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. iomcworld.org [iomcworld.org]

Application Notes and Protocols: Metaxalone-d3 in Pharmacokinetic and Bioavailability Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Metaxalone-d3 as an internal standard in pharmacokinetic (PK) and bioavailability (BA) studies of Metaxalone. Detailed protocols for bioanalytical sample analysis and a typical bioavailability study are provided to guide researchers in designing and executing their own studies.

Introduction to Metaxalone and the Role of this compound

Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1][2] Its mechanism of action is thought to be related to general central nervous system depression.[1][2] To accurately characterize the pharmacokinetic profile and assess the bioavailability of Metaxalone formulations, a robust and reliable bioanalytical method is essential.

Deuterium-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). By incorporating stable isotopes, this compound exhibits nearly identical chemical and physical properties to the unlabeled drug, Metaxalone. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction efficiency and matrix effects. The mass difference allows for its distinct detection by the mass spectrometer, leading to highly accurate and precise quantification of Metaxalone in biological matrices like plasma.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Metaxalone from studies in healthy adult volunteers. These data are crucial for designing and interpreting pharmacokinetic and bioavailability studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Metaxalone Under Fasting Conditions [3][4][5]

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC∞ (ng·h/mL) | t1/2 (h) |

| 400 | 983 (53% CV) | 3.3 (35% CV) | 7479 (51% CV) | 9.0 (53% CV) |

| 800 | 1816 (43% CV) | 3.0 (39% CV) | 15044 (46% CV) | 8.0 (58% CV) |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CV: Coefficient of Variation.

Table 2: Effect of a High-Fat Meal on Metaxalone Pharmacokinetics (400 mg Dose) [5][6]

| Parameter | Fasted | Fed | % Change |

| Cmax (ng/mL) | ~983 | ~2725 | ↑ 177.5% |

| AUC0-t (ng·h/mL) | ~6750 | ~15086 | ↑ 123.5% |

| Tmax (h) | 3.3 | 4.3 | Delayed |

| t1/2 (h) | 9.0 | 2.4 | ↓ 73.3% |

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

Protocol 1: Bioanalytical Method for Quantification of Metaxalone in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of Metaxalone in human plasma using this compound as an internal standard (IS).[7][8][9]

1. Materials and Reagents:

-

Metaxalone reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Ammonium acetate

-

Formic acid

-

Human plasma (with K3-EDTA as anticoagulant)

-

Extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane)

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Metaxalone and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Metaxalone stock solution with a 50:50 methanol:water mixture to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of approximately 5 µg/mL.

3. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 200 µL of plasma sample (calibration standard, QC, or study sample) into a clean microcentrifuge tube.

-

Add 25 µL of the internal standard working solution to each tube (except for blank samples, to which 25 µL of diluent is added).

-

Vortex briefly.

-

Add 1.5 mL of the extraction solvent.

-

Vortex for 10 minutes.

-

Centrifuge at high speed (e.g., 15000 x g) for 10 minutes.

-

Carefully transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.

-

Reconstitute the dried residue with 250 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer the reconstituted sample to an autosampler vial for injection.

4. LC-MS/MS Conditions:

| Parameter | Setting |

| LC System | Agilent, Waters, or equivalent |

| Column | C18 analytical column (e.g., 50 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 20:80 (v/v) 2 mM ammonium acetate (pH 3.0 with formic acid) : acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temperature | 400°C |

| MRM Transitions | Metaxalone: m/z 222.2 → 161.1; this compound: m/z 228.25 → 167.02 |

5. Data Analysis:

-

Quantify Metaxalone concentrations by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.

-

Determine the concentration of Metaxalone in the QC and study samples from the calibration curve.

Protocol 2: A Representative Bioavailability/Bioequivalence Study Protocol for an 800 mg Metaxalone Formulation

This protocol outlines a typical two-period, two-sequence, crossover design to compare the bioavailability of a test formulation of Metaxalone against a reference formulation under fed conditions.[10][11]

1. Study Objective:

-

To compare the rate and extent of absorption of a test 800 mg Metaxalone tablet with a reference 800 mg Metaxalone tablet in healthy adult subjects under fed conditions.

2. Study Design:

-

Design: A single-dose, randomized, two-period, two-sequence, crossover study.

-

Population: Healthy adult male and/or female volunteers (e.g., n=12-24).

-

Washout Period: A minimum of 7 days between dosing periods.

-

Conditions: Fed (subjects will consume a standardized high-fat breakfast before dosing).

3. Subject Selection:

-

Inclusion Criteria: Healthy adults, 18-45 years of age, with a body mass index (BMI) within a specified range.

-

Exclusion Criteria: History of significant medical conditions, allergies to Metaxalone or related drugs, use of other medications, and participation in another clinical trial within a specified timeframe.

4. Dosing and Meal Administration:

-

Following an overnight fast of at least 10 hours, subjects will be served a standardized high-fat breakfast.

-

Subjects should consume the entire meal within 30 minutes.

-

The study drug (test or reference formulation) will be administered with a specified volume of water immediately after the meal.

5. Blood Sample Collection:

-

Collect venous blood samples (e.g., 4 mL) into K3-EDTA-containing tubes at the following time points: 0 (pre-dose), 1.00, 2.00, 2.50, 3.00, 3.50, 4.00, 4.33, 4.67, 5.00, 5.33, 5.67, 6.00, 6.50, 7.00, 8.00, 10.00, 12.00, 16.00, 20.00, 24.00, and 36.00 hours post-dose.[10]

-

Process the blood samples by centrifugation to separate the plasma, which is then stored frozen at -20°C or below until analysis.

6. Pharmacokinetic and Statistical Analysis:

-

Analyze plasma samples for Metaxalone concentration using the validated LC-MS/MS method described in Protocol 1.

-

Calculate the following pharmacokinetic parameters for each subject: Cmax, Tmax, AUC0-t, and AUC0-∞.

-

Perform statistical analysis on the log-transformed Cmax, AUC0-t, and AUC0-∞ to determine the 90% confidence intervals for the ratio of the test and reference product geometric means.

-

Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC are within the acceptance range of 80-125%.

Visualizations

References

- 1. Metaxalone - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. METAXALONE TABLETS, USP [dailymed.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. ijpras.com [ijpras.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Demonstration of relative bioavailability of newly developed and innovator drug metaxalone 800 mg in healthy subjects under fed condition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Demonstration of relative bioavailability of newly developed and innovator drug metaxalone 800 mg in healthy subjects under fed condition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalysis of Metaxalone in Human Plasma using Liquid-Liquid Extraction and LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of Metaxalone in human plasma. The procedure utilizes a liquid-liquid extraction (LLE) protocol with Metaxalone-d6 as the internal standard (IS), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This method is suitable for pharmacokinetic, bioavailability, and bioequivalence studies, offering a wide linear dynamic range and high throughput capabilities.[1][3][4]

Introduction

Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Accurate determination of Metaxalone concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid-liquid extraction is a widely used sample preparation technique that offers clean extracts and high recovery rates. This document provides a detailed protocol for the extraction of Metaxalone and its deuterated internal standard from human plasma and subsequent analysis by LC-MS/MS.

Experimental

Materials and Reagents

-

Metaxalone reference standard

-

Metaxalone-d6 internal standard (IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Tert-butyl methyl ether (TBME)

-

Human plasma (blank)

-

Deionized water

Instrumentation

-

Liquid Chromatograph coupled with a triple quadrupole Mass Spectrometer (LC-MS/MS)

-

Analytical column: C18 reverse-phase column (e.g., Chromatopak Peerless Basic C18, 50 x 4.6 mm, 3.0 µm)[1][2]

-

Vortex mixer

-

Centrifuge

-

Sample evaporator

Liquid-Liquid Extraction Workflow

Caption: Liquid-liquid extraction workflow for Metaxalone.

Protocols

1. Preparation of Stock and Working Solutions

-

Metaxalone Stock Solution (1 mg/mL): Accurately weigh and dissolve the Metaxalone reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Metaxalone-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the Metaxalone stock solution in a methanol:water (50:50, v/v) mixture to create calibration curve standards and quality control (QC) samples.[5] A typical calibration curve range is 25 ng/mL to 2500 ng/mL.[1][2]

-

Internal Standard Working Solution: Dilute the IS stock solution with methanol:water (50:50, v/v) to the desired concentration (e.g., 10 µg/mL).[6]

2. Sample Preparation and Extraction

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add a specified volume of the internal standard working solution to each plasma sample (except for the blank).

-

Vortex the samples for 30 seconds.

-

Add 1.5 mL of tert-butyl methyl ether (TBME) to each tube.[6]

-

Vortex the samples vigorously for 10 minutes.[6]

-

Centrifuge the samples at 15,000 x g for 10 minutes to separate the organic and aqueous layers.[6]

-

Carefully transfer the upper organic layer (supernatant) to a new set of tubes.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.[1][6]

-

Reconstitute the dried residue with 200 µL of the mobile phase.[1]

-

Vortex for 30 seconds to ensure complete dissolution.[1]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

LC Column: Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 µm)[1][2]

-

Mobile Phase: Methanol:5mM Ammonium Acetate (85:15 v/v)[2]

-

Flow Rate: 0.500 mL/min[2]

-

Column Temperature: 40°C[2]

-

Ionization Mode: Positive Electrospray Ionization (ESI)[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[2]

Data and Results

The following table summarizes the typical performance characteristics of the described method.

| Parameter | Metaxalone | Metaxalone-d6 (IS) | Reference |

| Precursor Ion (m/z) | 222.14 | 228.25 | [1][2] |

| Product Ion (m/z) | 160.98 | 167.02 | [1][2] |

| Linearity Range | 25.19 - 2521.31 ng/mL | N/A | [1][2] |

| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL | N/A | [1] |

| Accuracy at LLOQ | 98.0% - 99.1% | N/A | [1] |

| Precision (%RSD) | 0.3% - 5.6% | N/A | [1] |

| Retention Time | ~1.51 min | ~1.49 min | [1] |

Conclusion

The liquid-liquid extraction method detailed in this application note provides a reliable and efficient means of isolating Metaxalone from human plasma for quantitative analysis. The subsequent LC-MS/MS analysis is highly selective and sensitive, meeting the requirements for bioanalytical method validation. This protocol is well-suited for high-throughput environments and can be successfully applied to pharmacokinetic studies.[1][4]

References

Application Note: High-Throughput Quantification of Metaxalone in Human Plasma using Solid-Phase Extraction Coupled with LC-MS/MS

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the quantitative analysis of Metaxalone in human plasma. The protocol utilizes Metaxalone-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The described SPE workflow is optimized for efficient sample clean-up, followed by sensitive and selective detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of Metaxalone.

Introduction

Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Accurate quantification of Metaxalone in biological matrices is crucial for pharmacokinetic and bioavailability studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and amenability to automation. This application note provides a detailed protocol for the extraction of Metaxalone from human plasma using a C18 SPE cartridge, with this compound as the internal standard, followed by LC-MS/MS analysis.

Experimental

Materials and Reagents

-

Metaxalone reference standard

-

This compound internal standard

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (K2-EDTA)

-

C18 Solid-Phase Extraction Cartridges (e.g., 100 mg, 3 mL)

Sample Preparation and Solid-Phase Extraction Protocol

A detailed workflow for the solid-phase extraction of Metaxalone from human plasma is provided below.

Application Note: Isocratic Separation of Metaxalone and Metaxalone-d6 for Bioanalytical Quantitation

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the isocratic chromatographic separation of Metaxalone and its deuterated internal standard, Metaxalone-d6, using reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Introduction

Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1][2] Accurate quantification of Metaxalone in biological matrices is crucial for pharmacokinetic, bioavailability, and bioequivalence studies.[1][3] The use of a stable isotope-labeled internal standard, such as Metaxalone-d6, is a common practice in bioanalytical methods to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing. This application note details a robust isocratic HPLC method for the simultaneous separation of Metaxalone and Metaxalone-d6.

Chromatographic Conditions

A summary of a validated isocratic method for the separation of Metaxalone and Metaxalone-d6 is presented below.[2] This method is suitable for bioanalytical applications and provides a short run time.

Table 1: Chromatographic Parameters for the Isocratic Separation of Metaxalone and Metaxalone-d6

| Parameter | Condition |

| Mobile Phase | Methanol : 5mM Ammonium Acetate (85:15 v/v) |

| Column | Chromatopak, Peerless Basic C18 (50 x 4.6 mm, 3.0 µm) |

| Flow Rate | 0.500 mL/minute |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 2.0 minutes[1][4] |

| Detection | Mass Spectrometry (Positive Ion Mode) |

| Analyte | Metaxalone |

| Internal Standard | Metaxalone-d6 |

Experimental Protocol

This protocol outlines the steps for sample preparation, instrument setup, and analysis for the quantification of Metaxalone in human plasma.

1. Materials and Reagents

-

Metaxalone reference standard

-

Metaxalone-d6 internal standard (IS)

-

Methanol (HPLC grade)

-

Ammonium Acetate (ACS grade or higher)

-

Water (HPLC grade)

-

Human plasma (drug-free)

-

Methyl-Tert Butyl Ether (MTBE) for extraction

2. Preparation of Solutions

-

5mM Ammonium Acetate: Dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 5mM solution.

-

Mobile Phase (Methanol : 5mM Ammonium Acetate, 85:15 v/v): Mix 850 mL of methanol with 150 mL of 5mM ammonium acetate. Degas the solution before use.

-

Stock Solutions: Prepare individual stock solutions of Metaxalone and Metaxalone-d6 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Metaxalone stock solution in the mobile phase to create calibration curve standards.

-